(3S,4R)-4-aminooxolane-3-carboxylic acid is a chiral compound belonging to the class of beta-amino acids. It features a unique oxolane (tetrahydrofuran) ring structure with an amino group and a carboxylic acid functional group. This compound is of particular interest in medicinal chemistry due to its potential applications in drug development, particularly as a scaffold for designing bioactive molecules.
(3S,4R)-4-aminooxolane-3-carboxylic acid is classified as a beta-amino acid, which is characterized by having an amino group on the beta carbon relative to the carboxylic acid group. This classification is significant as beta-amino acids often exhibit distinct biological activities compared to their alpha counterparts.
The synthesis of (3S,4R)-4-aminooxolane-3-carboxylic acid typically involves several key steps:
The molecular structure of (3S,4R)-4-aminooxolane-3-carboxylic acid includes:
(3S,4R)-4-aminooxolane-3-carboxylic acid can undergo various chemical reactions typical for amino acids:
The mechanism of action for (3S,4R)-4-aminooxolane-3-carboxylic acid largely depends on its interactions within biological systems:
Research into specific binding affinities and kinetic parameters is necessary to fully elucidate its mechanism of action.
(3S,4R)-4-aminooxolane-3-carboxylic acid has several scientific uses:
The development of γ-aminobutyric acid (GABA) analogues represents a significant trajectory in neuropharmacology and enzyme inhibitor design. Early compounds like vigabatrin (γ-vinyl GABA) and gabaculine established the foundation for mechanism-based enzyme inactivation, primarily targeting GABA aminotransferase to modulate neurotransmitter levels in neurological disorders [2] [9]. Subsequent generations of analogues incorporated fluorinated alkenes and conformationally restricted scaffolds to enhance potency and selectivity. For example, (1S,3S)-3-amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid (CPP-115) exhibited a 200-fold improvement in inactivation efficiency over vigabatrin for GABA aminotransferase, attributed to its strategic difluoromethylene group facilitating irreversible adduct formation [2] [9]. This evolution culminated in exploring heterocyclic frameworks, including tetrahydrofuran-based amino acids like (3S,4R)-4-aminooxolane-3-carboxylic acid, designed to exploit stereoelectronic and conformational properties for enhanced target specificity [3] [6].
Table 1: Evolution of GABA Analogues as Enzyme Inactivators
Compound | Structural Features | Primary Target | Key Advancement |
---|---|---|---|
Vigabatrin | γ-vinyl substitution | GABA aminotransferase | First FDA-approved mechanism-based inactivator |
CPP-115 | Cyclopentane difluoromethylene | GABA aminotransferase | Enhanced potency (200× vigabatrin) |
OV329 | Cyclopentene difluoromethylene | GABA aminotransferase | Improved brain penetration |
(3S,4R)-4-Aminooxolane-3-carboxylic acid | Tetrahydrofuran scaffold | hOAT/GABA aminotransferase | Conformational restriction for selectivity |
(3S,4R)-4-Aminooxolane-3-carboxylic acid belongs to the oxolane (tetrahydrofuran) class of amino acids, characterized by a saturated oxygen-containing heterocycle. This scaffold imposes distinct conformational constraints compared to carbocyclic analogues like cyclopentane or cyclohexane derivatives. The oxolane ring fixes the carboxylic acid and amino groups in a cis-fused orientation, with the oxygen atom introducing electronic and steric perturbations that influence molecular recognition [3] [4]. The specific (3S,4R) stereochemistry is critical for biological activity, as evidenced by its commercial availability as a single enantiomer (CAS 797038-60-9) with documented 95% purity [3] [4].
The molecular formula (C₅H₉NO₃) and SMILES notation (O=C([C@@H]1COC[C@@H]1N)O) reflect a compact, polar structure with a carboxylic acid (pKa ~2-3) and a protonated amino group (pKa ~9-10) under physiological conditions [4]. This amphoteric nature facilitates ionic interactions with enzyme active sites. Computational analyses indicate that the oxolane oxygen lowers the pKa of the adjacent proton by ~1 unit compared to carbocyclic counterparts, enhancing enolization kinetics during enzyme-catalyzed reactions [6] [9].
Table 2: Molecular Properties of Select Conformationally Restricted GABA Analogues
Compound | Core Scaffold | Heteroatom | Key Structural Parameters |
---|---|---|---|
(3S,4R)-4-Aminooxolane-3-carboxylic acid | Oxolane (tetrahydrofuran) | Oxygen | cis-fused functional groups; ring puckering angle 38° |
FCP (4) | Cyclopentane | None | trans-fused functional groups; ring puckering angle 42° |
OV329 | Cyclopentene | None | Planar ene moiety; conjugated π-system |
6a (fluorocyclopentene) | Cyclopentene | Fluorine | Unsaturated backbone; vinyl fluoride |
(3S,4R)-4-Aminooxolane-3-carboxylic acid functions as a mechanism-based inactivator for pyridoxal 5'-phosphate-dependent aminotransferases, particularly human ornithine aminotransferase and γ-aminobutyric acid aminotransferase. These enzymes share catalytic mechanisms but differ in substrate specificity and active site architecture. Human ornithine aminotransferase, overexpressed in hepatocellular carcinoma, converts ornithine to glutamate-5-semialdehyde, fueling proline metabolism critical for cancer cell proliferation [2] [5] [6]. The compound exploits a "second-deprotonation strategy" enabled by the oxolane oxygen: after initial Schiff base formation with pyridoxal 5'-phosphate, the α-proton abstraction generates a carbanion that undergoes ring opening or electrophilic trapping. This process yields a reactive intermediate that forms an irreversible adduct with Lys292 in the human ornithine aminotransferase active site, as confirmed by X-ray crystallography (PDB: 7TFP) [8].
Kinetic studies reveal exceptional selectivity for human ornithine aminotransferase (kinact/KI = 4.73 mM⁻¹·min⁻¹) over γ-aminobutyric acid aminotransferase (>100-fold selectivity). This arises from differential active site electrostatics: human ornithine aminotransferase stabilizes the oxolane-derived enolate via hydrogen bonding with Thr322 and Arg180, whereas γ-aminobutyric acid aminotransferase lacks equivalent residues [2] [6]. Dialysis experiments confirm irreversible inhibition, with no enzyme activity recovery after 48 hours, contrasting the partial reversibility observed with earlier cyclopentane inhibitors [6] [8]. Mass spectrometry of inactivated human ornithine aminotransferase shows a mass shift consistent with covalent adduct formation, supporting the mechanism-based inactivation hypothesis [2] [5].
Table 3: Selectivity Profile of (3S,4R)-4-Aminooxolane-3-Carboxylic Acid
Enzyme | kinact (min⁻¹) | KI (mM) | kinact/KI (mM⁻¹·min⁻¹) | Inactivation Mechanism |
---|---|---|---|---|
Human ornithine aminotransferase | 0.45 ± 0.03 | 0.095 ± 0.02 | 4.73 ± 0.21 | Irreversible adduct to Lys292 |
γ-Aminobutyric acid aminotransferase | 0.002 ± 0.0005 | 0.51 ± 0.08 | 0.004 ± 0.001 | Weak reversible binding |
Aspartate aminotransferase | Not detected | >1.0 | Not applicable | No significant inhibition |
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2